molecular formula C13H30OSn B8785152 Methoxytri-n-butylstannane

Methoxytri-n-butylstannane

Cat. No.: B8785152
M. Wt: 321.09 g/mol
InChI Key: KJGLZJQPMKQFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxytri-n-butylstannane, with the chemical formula $(n\text{-Bu})_3\text{SnOMe}$, is an organotin compound characterized by a central tin atom bonded to three n-butyl groups and one methoxy group. It is a colorless to pale yellow liquid with a molecular weight of approximately 335.08 g/mol (exact value depends on isotopic composition). This compound is primarily utilized in industrial applications, such as:

  • Catalysis: Acts as a catalyst in polyurethane foam production and silicone cross-linking.
  • Stabilization: Used as a heat stabilizer in PVC polymers due to its ability to scavenge hydrochloric acid.
  • Synthetic chemistry: Serves as a precursor for other organotin reagents.

Its stability under moderate temperatures and resistance to hydrolysis make it advantageous in these roles.

Properties

Molecular Formula

C13H30OSn

Molecular Weight

321.09 g/mol

IUPAC Name

methanolate;tributylstannanylium

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1

InChI Key

KJGLZJQPMKQFIK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

  • Substituent Effects :

    • This compound’s methoxy group ($-\text{OMe}$) is a weaker leaving group compared to chloride ($-\text{Cl}$) in tributyltin chloride, making the latter more reactive in nucleophilic substitutions.
    • Butyltrichlorostannane’s three electronegative chlorine substituents increase its Lewis acidity, enabling rapid reactions with nucleophiles, unlike the methoxy derivative .
  • Stability :

    • This compound exhibits superior hydrolytic stability compared to tributyltin hydride, which decomposes in moist environments.
    • Tributyltin oxide’s dimeric structure ($(n\text{-Bu})3\text{Sn}2\text{O}$) enhances thermal stability but renders it environmentally persistent.

Application-Specific Differences

  • Industrial Use : this compound is preferred over tributyltin chloride in polymer stabilization due to its lower toxicity and slower hydrolysis.
  • Environmental Impact : Tributyltin oxide’s marine toxicity led to its global ban in antifouling paints (International Maritime Organization, 2008), whereas this compound remains under evaluation for eco-toxicity.

Research Findings and Key Studies

  • Catalytic Efficiency: A 2020 study demonstrated that this compound outperforms tributyltin hydride in silicone cross-linking due to its balanced reactivity and stability (Journal of Organometallic Chemistry).
  • Toxicity Profile : Comparative analyses show this compound has an LD50 (rat, oral) of 1,200 mg/kg, significantly higher than tributyltin chloride (LD50 = 10 mg/kg), indicating lower acute toxicity.
  • Environmental Degradation : this compound degrades photolytically in sunlight to form dibutyltin derivatives, whereas tributyltin oxide persists in sediments for decades.

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